molecular formula C20H26N2O3 B5567611 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5567611
M. Wt: 342.4 g/mol
InChI Key: GUIDXMMPQFNNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves a series of chemical reactions, starting from specific precursors and through various intermediates, leading to the target compound. For instance, a series of novel derivatives were synthesized, displaying potent inhibitory action on neural Ca-uptake and protective action against brain edema and memory deficits (Tóth et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spiro framework, incorporating both oxa (oxygen) and diaza (nitrogen) elements. This structural motif contributes to their biological activity. The crystal structures of similar compounds have been determined, providing insight into their three-dimensional conformation and the relationship between structure and function (Quadrelli et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, which are crucial for their synthesis. For example, cycloaddition of methylenelactams with nitrones resulted in derivatives with significant structural complexity (Chiaroni et al., 2000). The reactivity and functional group transformations in these compounds are essential for understanding their chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The crystallography studies provide detailed insights into the arrangement of atoms within the compound and how this affects its physical state and stability (Wang et al., 2011).

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antihypertensive Activity : A study explored the synthesis and antihypertensive properties of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These compounds showed potential as antihypertensive agents, particularly in spontaneous hypertensive rats. The study highlighted the role of specific substitutions in enhancing the antihypertensive activity of these compounds (Caroon et al., 1981).

Neuroprotective Effects

  • Inhibition of Neural Calcium Uptake : Another research focused on the synthesis of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and their effect on inhibiting calcium uptake into cerebrocortical synaptosomes. These compounds showed promise in protecting against brain edema and in preventing learning and memory deficits induced by various agents. This suggests their potential use in addressing neurological disorders (Tóth et al., 1997).

Synthetic Applications

  • Spirolactam Synthesis for Peptide Mimetics : Research into spirolactams, which are conformationally restricted pseudopeptides, included the synthesis of derivatives related to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These compounds were intended for use in peptide synthesis, highlighting their importance in the field of biomimetic chemistry (Fernandez et al., 2002).

  • Synthesis of Azaspiro[4.5]Decane Systems : The synthesis of azaspiro[4.5]decane systems, incorporating structures similar to 3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, was achieved through oxidative cyclization. This research contributes to the development of methodologies for creating complex cyclic systems, which are valuable in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

  • One-Pot Synthesis of N-Substituted Spirocarboxylic Acids : A study demonstrated a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids. This research provides a straightforward approach to synthesizing spirocyclic compounds, which are significant in various chemical applications (Yu et al., 2015).

properties

IUPAC Name

3-methyl-8-(1-phenylcyclopentanecarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-21-15-19(25-18(21)24)11-13-22(14-12-19)17(23)20(9-5-6-10-20)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIDXMMPQFNNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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